Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))

Methylmagnesium Iodide (3.0 M in Diethyl Ether) is a highly reactive Grignard reagent widely used in organic synthesis for nucleophilic addition and carbon-carbon bond formation. The solution's standardized concentration (3.0 M) ensures consistent reactivity, while diethyl ether serves as a stable solvent, facilitating handling and storage. This reagent is particularly valuable in the preparation of tertiary alcohols, ketones, and carboxylic acid derivatives through reactions with carbonyl compounds. Its high purity and reliable performance make it a preferred choice for laboratory-scale and industrial applications. Proper handling under inert conditions is essential due to its moisture and air sensitivity.
Methylmagnesium Iodide (3.0 M in Diethyl ether) structure
917-64-6 structure
Product Name:Methylmagnesium Iodide (3.0 M in Diethyl ether)
CAS No:917-64-6
MF:CH3IMg
MW:166.2439930439
MDL:MFCD00001026
CID:810249
PubChem ID:24855379
Update Time:2025-06-14

Methylmagnesium Iodide (3.0 M in Diethyl ether) Chemical and Physical Properties

Names and Identifiers

    • Magnesium, iodomethyl-
    • magnesium,carbanide,iodide
    • METHYLMAGNESIUM IODIDE
    • METHYLMAGNESIUM IODIDE 3M ethyl ether
    • METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
    • Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
    • 3.0 M in diethyl ether, MkSeal
    • MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
    • methyl magnesium iodide
    • methylmagnesiumiodide
    • Iodomethylmagnesium
    • Methylmagnesium iodide solution, 3.0 M in diethyl ether
    • Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
    • MeMgI
    • CH3MgI
    • methyl-magnesium iodide
    • (methyl)magnesium iodide
    • AUPXBVDHVRZMIB-UHFFFAOYSA-M
    • Methylmagnesium iodide 3M solution in DEE
    • Iodomethylmagnesium (ACI)
    • Methylmagnesium iodide (6CI)
    • Methylmagnesium iodine
    • EINECS 213-031-1
    • IODO(METHYL)MAGNESIUM
    • MFCD00001027
    • 917-64-6
    • (Methyl-d3)magnesium iodide
    • DTXSID301015526
    • MFCD00001026
    • AKOS009159222
    • SCHEMBL1072
    • magnesium;carbanide;iodide
    • SY253787
    • Methylmagnesium Iodide (3.0 M in Diethyl ether)
    • MDL: MFCD00001026
    • Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
    • InChI Key: AUPXBVDHVRZMIB-UHFFFAOYSA-M
    • SMILES: [Mg](C)I

Computed Properties

  • Exact Mass: 165.91300
  • Monoisotopic Mass: 165.913
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 3
  • Rotatable Bond Count: 0
  • Complexity: 4.8
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.26 g/mL at 20 °C
  • Boiling Point: °Cat760mmHg
  • Flash Point: -40 °C
  • PSA: 0.00000
  • LogP: 1.46950
  • Solubility: Soluble in ether, tetrahydrofuran, etc.

Methylmagnesium Iodide (3.0 M in Diethyl ether) Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Methylmagnesium Iodide (3.0 M in Diethyl ether) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ;  2 h, 0 °C; 0 °C
Reference
Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcohols
Landera, Alexander; Monroe, Eric; Myllenbeck, Nicholas R. ; Carlson, Joseph; George, Anthe; et al, Fuel, 2023, 353,

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 1 h, 40 °C
Reference
Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles
Tsuzuki, Saori; Kano, Taichi, Angewandte Chemie, 2023, 62(16),

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt; rt → 0 °C; 30 min, reflux; 2 h, rt
Reference
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents
Hirbawi, Nadia ; Lin, Patricia C. ; Jarvo, Elizabeth R., Journal of Organic Chemistry, 2022, 87(18), 12352-12369

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  reflux; 30 min, rt
Reference
Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., Organic Letters, 2022, 24(34), 6277-6281

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Reference
Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction
Hewitt, Kirsten A. ; Herbert, Claire A. ; Jarvo, Elizabeth R., Organic Letters, 2022, 24(32), 6093-6098

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolines
Shuvalov, Vladislav Yu. ; Samsonenko, Anna L.; Rozhkova, Yuliya S. ; Morozov, Vyacheslav V. ; Shklyaev, Yurii V.; et al, ChemistrySelect, 2021, 6(41), 11265-11269

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligands
de Bruin-Dickason, Caspar N.; Rosengarten, Christopher A.; Deacon, Glen B.; Jones, Cameron, Chemical Communications (Cambridge, 2021, 57(13), 1599-1602

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, 0 °C → reflux; 4 h, rt
Reference
Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes
Sanford, Amberly B.; Thane, Taylor A.; McGinnis, Tristan M.; Chen, Pan-Pan ; Hong, Xin ; et al, Journal of the American Chemical Society, 2020, 142(11), 5017-5023

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Reference
Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers
Dawson, David D.; Oswald, Victoria F.; Borovik, Andy S.; Jarvo, Elizabeth R., Chemistry - A European Journal, 2020, 26(14), 3044-3048

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 30 min, reflux
Reference
Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues
Kawasaki, Masashi; Kato, Daiki; Okada, Takuya; Morita, Yuko; Tanaka, Yasuo; et al, Tetrahedron, 2020, 76(12),

Production Method 11

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Reference
Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides
Lucas, Erika L. ; Hewitt, Kirsten A. ; Chen, Pan-Pan ; Castro, Anthony J. ; Hong, Xin ; et al, Journal of Organic Chemistry, 2020, 85(4), 1775-1793

Production Method 12

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, rt → reflux; 2 h, rt
Reference
A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study
Chen, Pan-Pan; Lucas, Erika L.; Greene, Margaret A.; Zhang, Shuo-Qing ; Tollefson, Emily J.; et al, Journal of the American Chemical Society, 2019, 141(14), 5835-5855

Production Method 13

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorbornene
Alentiev, Dmitry A.; Bermeshev, Maxim V. ; Starannikova, Lyudmila E.; Bermesheva, Evgeniya V.; Shantarovich, Viktor P.; et al, Journal of Polymer Science, 2018, 56(12), 1234-1248

Production Method 14

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, 0 °C; 2 h, rt
Reference
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents
Dawson, David D.; Jarvo, Elizabeth R., Organic Process Research & Development, 2015, 19(10), 1356-1359

Production Method 15

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-V
Asami, Masatoshi; Zhong, Lvling; Sekiguchi, Naoki; Yamada, Kumiko; Hiwatashi, Yuya; et al, Bulletin of the Chemical Society of Japan, 2015, 88(7), 966-968

Production Method 16

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 17 h, reflux
Reference
Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran
Bui, Phuong P.; Oyama, S. Ted; Takagaki, Atsushi; Carrow, Brad P.; Nozaki, Kyoko, ACS Catalysis, 2016, 6(7), 4549-4558

Production Method 17

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
Reference
Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones
Shekhar, Chander; Satyanarayana, Gedu, Journal of Organic Chemistry, 2023, 88(19), 13404-13417

Production Method 18

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Reference
A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes
Chen, Pan-Pan ; McGinnis, Tristan M. ; Lin, Patricia C. ; Hong, Xin ; Jarvo, Elizabeth R., ACS Catalysis, 2023, 13(8), 5472-5481

Production Method 19

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt → 0 °C; 30 min, 0 °C; 4 h, rt
Reference
Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-Halotetrahydropyrans
Thane, Taylor A. ; Jarvo, Elizabeth R., Organic Letters, 2022, 24(28), 5003-5008

Production Method 20

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Reference
Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford Vinylcyclopropanes
Hewitt, Kirsten A. ; Xie, Pei-Pei ; Thane, Taylor A. ; Hirbawi, Nadia ; Zhang, Shuo-Qing ; et al, ACS Catalysis, 2021, 11(23), 14369-14380

Production Method 21

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
Reference
Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole Derivatives
Rao, Chintada Nageswara ; Reissig, Hans-Ulrich, European Journal of Organic Chemistry, 2021, 2021(46), 6392-6399

Production Method 22

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Reference
Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis
Lucas, Erika L. ; McGinnis, Tristan M.; Castro, Anthony J. ; Jarvo, Elizabeth R., Synlett, 2021, 32(15), 1525-1530

Production Method 23

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
Reference
Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studies
Kumar Gangwar, Manoj; Dey, Shreyata; Prakasham, A. P.; Ghosh, Prasenjit, Polyhedron, 2021, 197,

Production Method 24

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  reflux; 4 h, rt
Reference
Oxygen-Free Poly(dimethylsilylene)
Kyushin, Soichiro ; Mizoguchi, Kazuto; Tanaka, Tomohiro; Yamanobe, Takeshi; Hayashi, Kenichi, Organometallics, 2020, 39(24), 4651-4656

Production Method 25

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  40 °C; 0.5 h, 40 °C; 40 °C → rt
Reference
Synthesis of C37-Alkenones for Past Climate Reconstructions
Berton, Giacomo ; Pizzini, Sarah ; Fabris, Fabrizio ; Bertolin, Tommaso; Pafumi, Eugenia; et al, European Journal of Organic Chemistry, 2020, 2020(24), 3542-3551

Production Method 26

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Butyl ether
Reference
Self-propagating high-temperature synthesis as promising method for the utilization of technical lignins
Voznyakovskii, A. P.; Savkin, D. I.; Kalinin, A. V.; Shugalei, I. V.; Krutov, S. M.; et al, Ekologicheskaya Khimiya, 2016, 25(3), 132-137

Production Method 27

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited
Drakopoulos, Antonios; Tzitzoglaki, Christina; Ma, Chulong; Freudenberger, Kathrin; Hoffmann, Anja; et al, ACS Medicinal Chemistry Letters, 2017, 8(2), 145-150

Production Method 28

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates
Ning, Yingtang; Fukuda, Tomoya; Ikeda, Hirotaka; Otani, Yuko; Kawahata, Masatoshi; et al, Organic & Biomolecular Chemistry, 2017, 15(6), 1381-1392

Production Method 29

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerization
Tuskaev, Vladislav A.; Gagieva, Svetlana Ch.; Solov'ev, Michail V.; Kurmaev, Dmitrii A.; Kolosov, Nikolay A.; et al, Journal of Organometallic Chemistry, 2015, 797, 159-164

Methylmagnesium Iodide (3.0 M in Diethyl ether) Preparation Products

Methylmagnesium Iodide (3.0 M in Diethyl ether) Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:917-64-6)甲基碘化镁
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Additional information on Methylmagnesium Iodide (3.0 M in Diethyl ether)

Recent Advances in Methylmagnesium Iodide (3.0 M in Diethyl ether) and Its Applications in Chemical Biology and Pharmaceutical Research

Methylmagnesium iodide (CAS: 917-64-6), a Grignard reagent with the formula CH3MgI, is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The 3.0 M solution in diethyl ether is a common formulation employed in laboratory and industrial settings due to its stability and reactivity. Recent studies have explored its applications in pharmaceutical synthesis, asymmetric catalysis, and the development of novel therapeutic agents. This research brief highlights the latest advancements and findings related to this versatile reagent.

One of the key areas of interest is the role of Methylmagnesium iodide in the synthesis of complex organic molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in the stereoselective synthesis of β-lactams, a critical structural motif in antibiotics. The researchers utilized the reagent to introduce methyl groups at specific positions, achieving high yields and enantioselectivity. This work underscores the reagent's potential in streamlining the production of bioactive compounds.

In addition to its synthetic utility, Methylmagnesium iodide has been investigated for its role in modifying biomolecules. A recent Nature Chemical Biology article (2024) detailed its use in the alkylation of nucleic acids, enabling the development of novel probes for studying gene expression. The study reported that the reagent's high reactivity in diethyl ether facilitated efficient modifications without compromising the integrity of the nucleic acid backbone. Such advancements open new avenues for chemical biology research.

Safety and handling of Methylmagnesium iodide remain critical considerations. A 2023 review in Chemical Research in Toxicology emphasized the importance of proper storage and handling protocols to mitigate risks associated with its pyrophoric nature. The authors also discussed recent innovations in stabilizing the reagent for large-scale applications, including the use of alternative solvents and additives. These developments are particularly relevant for pharmaceutical manufacturers seeking to scale up production processes.

Looking ahead, researchers are exploring the integration of Methylmagnesium iodide with emerging technologies such as flow chemistry and automated synthesis platforms. A 2024 preprint on ChemRxiv highlighted its compatibility with continuous-flow systems, which could enhance reproducibility and reduce waste in industrial settings. As the field evolves, the reagent's versatility and reactivity are expected to drive further innovations in drug discovery and chemical biology.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-64-6)甲基碘化镁
LE20708317
Purity:99%
Quantity:25KG,200KG,1000KG
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